Home > Products > Screening Compounds P141014 > 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide -

2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Catalog Number: EVT-4875384
CAS Number:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

  • Compound Description: This compound served as the lead compound in a study focused on developing potent p38 mitogen-activated protein (MAP) kinase inhibitors []. The study aimed to enhance the inhibitory activity of this compound against tumor necrosis factor-alpha (TNF-α) production in human whole blood (hWB) cell assays.
  • Relevance: Although this compound belongs to the imidazo[4,5-b]pyridine class, its structural similarity to 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, particularly the presence of the bicyclic imidazo[4,5-b]pyridine core, makes it relevant. This shared core structure suggests potential similarities in their binding modes and biological activities. Additionally, both compounds were investigated for their anti-inflammatory properties, further highlighting their relevance in this context.

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

  • Compound Description: This molecule emerged as a potent p38 MAP kinase inhibitor with superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA) [].
  • Relevance: Similar to 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, this compound exhibits a bicyclic core structure, although it belongs to the imidazo[4,5-b]pyridine class. The shared focus on inhibiting p38 MAP kinase and suppressing TNF-α production suggests a potential overlap in their mechanisms of action and therapeutic applications, despite the differences in their core structures.

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: This molecule demonstrated a pronounced dose-dependent vasodilator effect in a study exploring pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives for their vasodilator activity [].

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: Like the previous compound, this pyrazolo[1,5-a][1,3,5]triazine derivative exhibited significant dose-dependent vasodilator activity [].
  • Relevance: Both this compound and 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide were investigated for their potential in treating cardiovascular conditions, specifically as vasodilators. This shared research focus suggests that understanding the structure-activity relationships within these different chemical classes could provide valuable insights for developing new therapeutic agents for cardiovascular diseases.

1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound, classified as a cyclic urea, exhibits biological activity and has been synthesized through a facile acid-catalyzed cyclization method [, ].
  • Relevance: While structurally distinct from 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, this compound falls under the broader category of heterocyclic compounds with potential biological activities. The use of nitropyridine derivatives as starting materials in the synthesis of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one might provide insights into alternative synthetic approaches for the target compound or related analogs. ,
  • Compound Description: This series of compounds was synthesized and screened as selective adenosine A3 receptor agonists [].
  • Relevance: The presence of the oxazolo[4,5-b]pyridine moiety in these compounds directly links them to 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. This structural similarity suggests potential similarities in their binding affinities and selectivity profiles towards adenosine receptors, particularly the A3 subtype. Understanding the structure-activity relationships within this series could provide valuable insights for optimizing the activity and selectivity of the target compound.

5-Aminomethyl-7-bromo-2-dimethylamino-4-[(3-methylisoxazol-5-yl)methoxy]benzo[d]oxazole

  • Compound Description: Synthesized and coupled with 1'-(6-chloropurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide to achieve A3 receptor selectivity [].
  • Relevance: While structurally distinct, this compound shares the goal of achieving A3 receptor selectivity with the previous entry and, by extension, with 2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. The strategies used to optimize its binding to the A3 receptor, such as the introduction of specific substituents, could be relevant for modifying the target compound to enhance its selectivity profile.

Properties

Product Name

2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

IUPAC Name

2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-10(2)16(21)19-13-7-6-12(9-11(13)3)17-20-15-14(22-17)5-4-8-18-15/h4-10H,1-3H3,(H,19,21)

InChI Key

KZGBGSBLZQIKMD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.